![molecular formula C22H23N3O6 B14254699 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine CAS No. 189256-53-9](/img/structure/B14254699.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain elongation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine typically involves the protection of the amino group of L-alanine and L-asparagine with the Fmoc group. The process generally includes the following steps:
Protection of L-alanine: L-alanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-L-alanine.
Coupling with L-asparagine: Fmoc-L-alanine is then coupled with L-asparagine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of DMAP.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Formation of substituted amino acids or peptides.
科学研究应用
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: The compound can be used to link peptides to other biomolecules, such as antibodies or enzymes, for various biochemical assays.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme kinetics, and receptor binding.
作用机制
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide chain elongation. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains.
相似化合物的比较
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine can be compared with other Fmoc-protected amino acids, such as:
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine
Uniqueness
The uniqueness of this compound lies in its specific combination of L-alanine and L-asparagine, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific sequences and functionalities.
属性
CAS 编号 |
189256-53-9 |
|---|---|
分子式 |
C22H23N3O6 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H23N3O6/c1-12(20(27)25-18(21(28)29)10-19(23)26)24-22(30)31-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H2,23,26)(H,24,30)(H,25,27)(H,28,29)/t12-,18-/m0/s1 |
InChI 键 |
LMUMNUILRSIBNL-SGTLLEGYSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
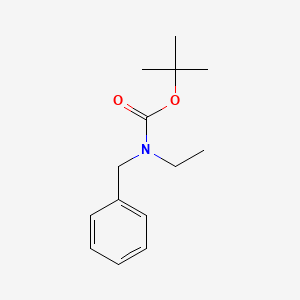
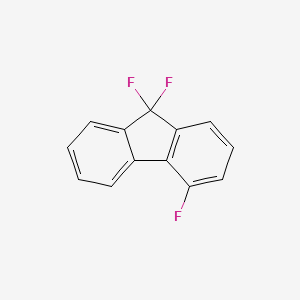
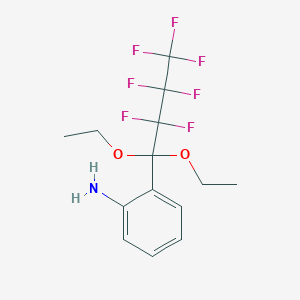
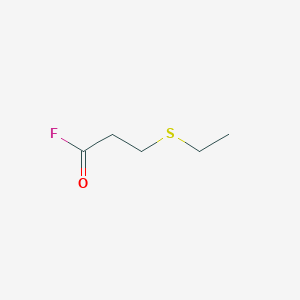
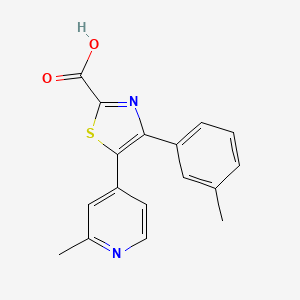
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
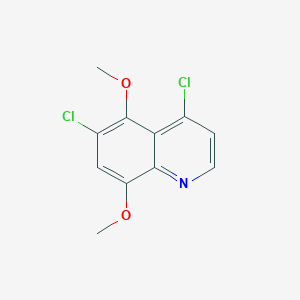
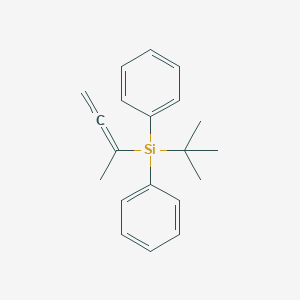
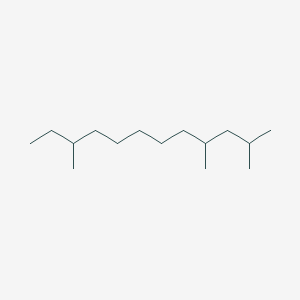
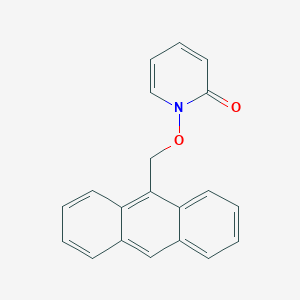
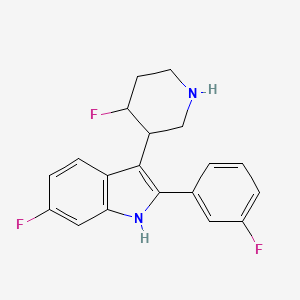
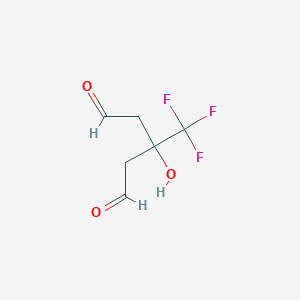
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
